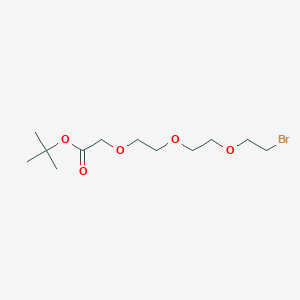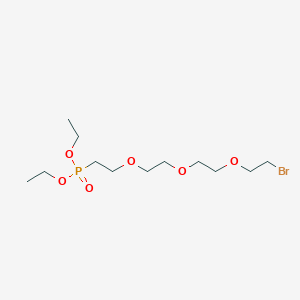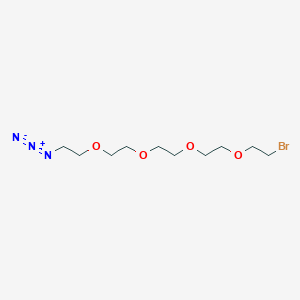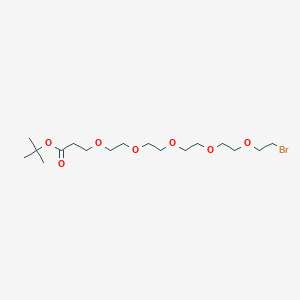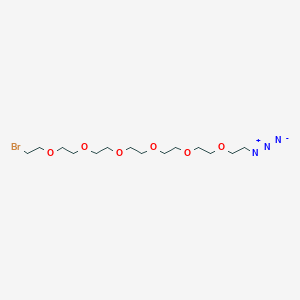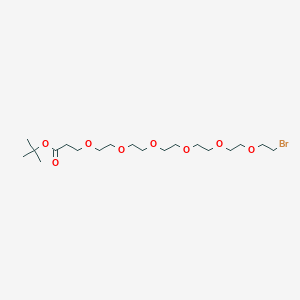
Rpn11-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Capzimin is a potent and specific inhibitor of proteasome isopeptidase Rpn11 . It is a derivative of quinoline-8-thiol (8TQ) and shows >5-fold selectivity for Rpn11 over the related JAMM proteases . Capzimin stabilizes proteasome substrates, induces an unfolded protein response, and blocks the proliferation of cancer cells, including those resistant to bortezomib .
Wissenschaftliche Forschungsanwendungen
Multiple Myeloma Behandlung
Capzimin: wurde als potenzielles therapeutisches Ziel bei der Behandlung von multiplem Myelom (MM) identifiziert. Es wirkt als Inhibitor des Deubiquitylierungsenzyms Rpn11, das mit dem 19S-regulatorischen Partikel des Proteasoms assoziiert ist. Diese Hemmung führt zu einer verringerten Zellviabilität in MM-Zellen, was auf eine selektive Anti-MM-Aktivität und einen günstigen therapeutischen Index hindeutet {svg_1} {svg_2}.
Hemmung der Proliferation von Krebszellen
Forschungen zeigen, dass Capzimin die Proliferation von Krebszellen, einschließlich solcher, die gegen Bortezomib, einen Proteasom-Inhibitor, resistent sind, blockieren kann. Es stabilisiert Proteasomsubstrate und induziert eine Entfaltungsproteinantwort, die für die Kontrolle des Wachstums von Krebszellen entscheidend ist {svg_3}.
Induktion von Paraptose bei Brustkrebs
Capzimin: hat sich gezeigt, dass es Paraptose, eine nicht-apoptotische Zelltodesform, in Brustkrebszellen auslöst. Dies wird durch Induktion einer Proteasomhemmung und eines Kalziumungleichgewichts erreicht und bietet eine attraktive therapeutische Strategie gegen Krebszellen, die gegen Proteasom-Inhibitoren oder pro-apoptotische Medikamente resistent sind {svg_4}.
Modulation der Proteasom-Aktivität
Die Verbindung moduliert die Proteasom-Aktivität durch Hemmung von PSMD14, einer Untereinheit der 19S-regulatorischen Partikel des 26S-Proteasoms. Diese Hemmung unterscheidet sich von anderen Proteasom-Inhibitoren, da sie keine Aggresom-Bildung oder Nrf1-Hochregulation induziert, die übliche Resistenzmechanismen in Krebszellen sind {svg_5}.
Therapeutische Anwendungen des Thiazol-Moleküls
Der Thiazol-Rest, der in Capzimin vorhanden ist, ist eine vielseitige eigenständige Struktur, die zur Entwicklung verschiedener Medikamente und biologisch aktiver Substanzen beiträgt. Es wurde bei der Synthese klinisch relevanter Krebsmedikamente eingesetzt, was seine Bedeutung in der pharmazeutischen Chemie zeigt {svg_6}.
Forschung zu niedermolekularen Inhibitoren
Capzimin: dient als Modellverbindung in der Forschung zu niedermolekularen Inhibitoren, die auf Proteasom-assoziierte Deubiquitinasen abzielen. Sein inhibierender Mechanismus ist reversibel und unkompetitiv für RPN11, wodurch Einblicke in die Entwicklung neuer Medikamente mit selektiven Hemmeigenschaften gewonnen werden {svg_7}.
Wirkmechanismus
Target of Action
Rpn11: Rpn11-IN-1, also known as Capzimin, primarily targets the protein . Rpn11 is a Zn^2±dependent metalloisopeptidase that is part of the 19S regulatory particle of the 26S proteasome . It plays a crucial role in maintaining protein homeostasis by removing ubiquitin chains from proteins that are targeted for degradation .
Mode of Action
Capzimin interacts with Rpn11 and inhibits its deubiquitinating activity . This inhibition prevents the removal of ubiquitin chains from proteins, thereby disrupting the normal function of the proteasome . Capzimin shows more than 5-fold selectivity for Rpn11 over related JAMM proteases .
Biochemical Pathways
The inhibition of Rpn11 by Capzimin affects the ubiquitin-proteasome system (UPS), a key pathway involved in protein degradation . The UPS is responsible for the degradation of most cytosolic and nuclear proteins, including those that are damaged or dysfunctional . By inhibiting Rpn11, Capzimin disrupts the UPS, leading to the accumulation of polyubiquitinated substrates .
Pharmacokinetics
It’s known that capzimin is a potent and specific inhibitor of rpn11, suggesting that it may have good bioavailability
Result of Action
Capzimin’s inhibition of Rpn11 leads to the stabilization of proteasome substrates and induces an unfolded protein response . This results in the blocking of cancer cell proliferation, including cells that are resistant to other proteasome inhibitors like bortezomib . Proteomic analysis has shown that Capzimin stabilizes a subset of polyubiquitinated substrates .
Eigenschaften
IUPAC Name |
8-sulfanyl-N-[2-(1,3-thiazol-2-yl)ethyl]quinoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c19-15(17-5-4-13-16-6-7-21-13)11-8-10-2-1-3-12(20)14(10)18-9-11/h1-3,6-9,20H,4-5H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNGHZGMRXNEEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)S)C(=O)NCCC3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the mechanism of action of Capzimin and what are its downstream effects?
A1: Capzimin is a potent and specific inhibitor of the proteasome isopeptidase Rpn11 [, , ]. Rpn11 is a crucial component of the 19S regulatory particle of the 26S proteasome, responsible for removing ubiquitin chains from proteins targeted for degradation. By inhibiting Rpn11, Capzimin prevents the deubiquitination step, leading to the accumulation of polyubiquitinated proteins and subsequent proteasome inhibition [, , ]. This disruption of protein degradation has been shown to induce paraptosis, a non-apoptotic cell death pathway, in breast cancer cells []. Additionally, Capzimin has demonstrated anti-proliferative effects in various cancer cell lines [, ].
Q2: How does Capzimin's effect on the proteasome differ from that of Bortezomib, another proteasome inhibitor?
A2: While both Capzimin and Bortezomib ultimately inhibit proteasome activity, their mechanisms differ. Bortezomib targets the 20S core particle of the proteasome, directly blocking the proteolytic activity []. This leads to the accumulation of misfolded proteins and the formation of aggresomes, which can trigger the Nrf1 pathway, contributing to drug resistance. In contrast, Capzimin inhibits the 19S regulatory particle, specifically the Rpn11 subunit, thereby preventing the deubiquitination step essential for efficient protein degradation []. Notably, Capzimin does not induce aggresome formation or Nrf1 upregulation, potentially circumventing resistance mechanisms associated with Bortezomib [].
Q3: Has Capzimin shown any potential in preclinical models of cancer?
A3: Yes, Capzimin has demonstrated promising anti-cancer activity in preclinical studies. For instance, it significantly reduced the viability and clonogenic survival of two metastatic canine osteosarcoma cell lines []. Moreover, Capzimin treatment suppressed the growth of prostate cancer cell xenografts in vivo, highlighting its potential as a therapeutic agent for this malignancy [].
Q4: Are there any computational studies investigating the selectivity of Capzimin towards Rpn11?
A4: Yes, computational studies employing molecular dynamics (MD) simulations and binding energy analysis have shed light on Capzimin's selectivity for Rpn11 over other JAMM family deubiquitinases, such as CSN5 []. These studies suggest that Capzimin interacts with the active site Zn2+ ion of Rpn11 in a bidentate manner and forms additional interactions with residues in the distal ubiquitin-binding site []. The selectivity is attributed to the specific interactions within the Rpn8-Rpn11 heterodimeric complex, which differ from those observed in the CSN5-CSN6 complex, highlighting the importance of considering protein-protein interactions in inhibitor design [].
Q5: Are there any known biomarkers associated with Capzimin's efficacy?
A5: While specific biomarkers for Capzimin's efficacy are still under investigation, research has identified PSMD14, the human homolog of Rpn11, as a potential prognostic marker in various cancers, including osteosarcoma and prostate cancer [, ]. Elevated PSMD14 expression has been correlated with higher pathological grades in prostate cancer [], suggesting its potential as a biomarker for identifying patients who might benefit from Capzimin treatment.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




